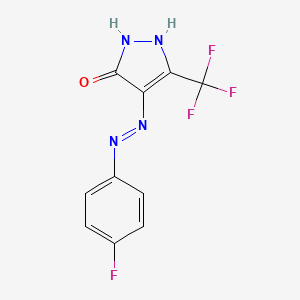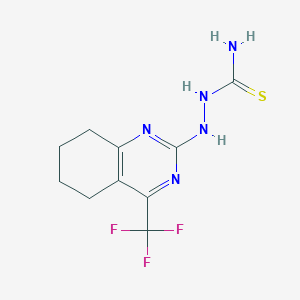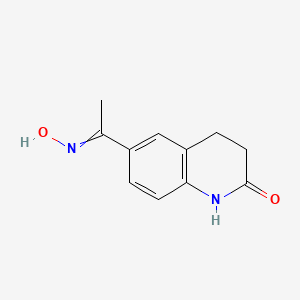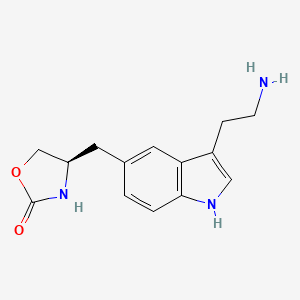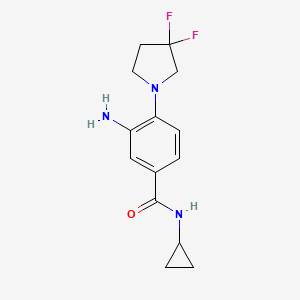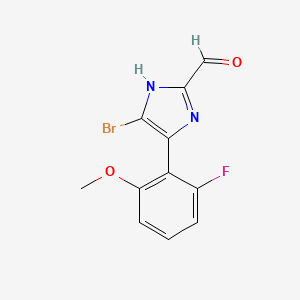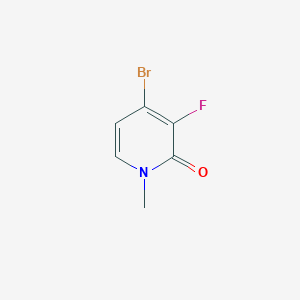![molecular formula C13H10ClFN2O2 B13715238 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is a chemical compound with the molecular formula C13H10ClFN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the chloro and fluoro substituents: This step involves the halogenation of the aromatic ring, which can be done using reagents such as N-chlorosuccinimide (NCS) and N-fluorosuccinimide (NFS).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- (E)-3-(4-chloro-2-fluorophenyl)acrylic acid
- 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
Uniqueness
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is unique due to its specific combination of chloro, fluoro, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C13H10ClFN2O2 |
|---|---|
分子量 |
280.68 g/mol |
IUPAC 名称 |
3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H10ClFN2O2/c1-8-11(6-7-12(18)19)13(14)17(16-8)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,18,19) |
InChI 键 |
KUPCSJDAVPGCQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



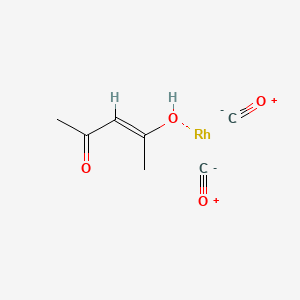

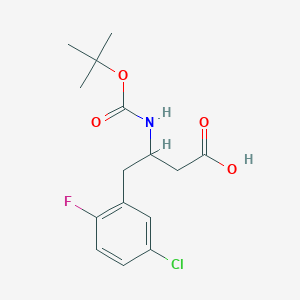
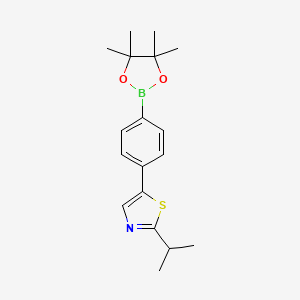
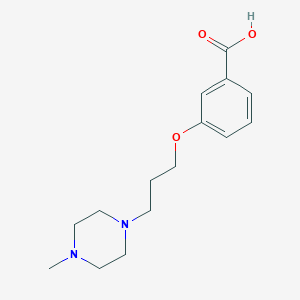
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
